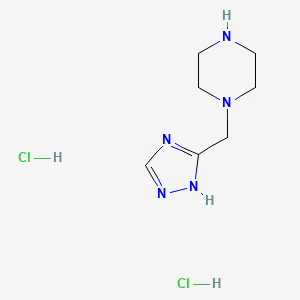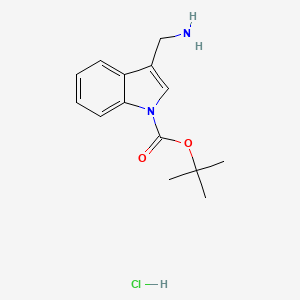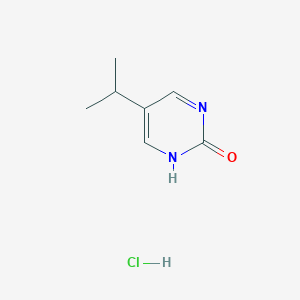![molecular formula C16H13ClN2O2 B1402901 N-[4-(1,3-Benzoxazol-2-yl)phenyl]-2-chloropropanamide CAS No. 1365963-80-9](/img/structure/B1402901.png)
N-[4-(1,3-Benzoxazol-2-yl)phenyl]-2-chloropropanamide
Descripción general
Descripción
N-[4-(1,3-Benzoxazol-2-yl)phenyl]-2-chloropropanamide is a compound that belongs to the class of organic compounds known as alpha amino acid amides . It has a molecular formula of C19H13N3O2 . Benzoxazole, a component of this compound, is an aromatic organic compound with a benzene-fused oxazole ring structure . Benzoxazole and its derivatives are commercially important and find use in research as a starting material for the synthesis of larger, usually bioactive structures .
Synthesis Analysis
The synthesis of benzoxazole derivatives involves various methods. One method involves the synthesis of benzoxazoles from o-amino(thio)phenols and aldehydes using samarium triflate as a reusable acid catalyst under mild reaction conditions in aqueous medium . Another method involves a sequential one-pot procedure for the synthesis of either 2-(hetero)aryl or 2-styryl benzoxazoles from aryl and vinyl bromides .Molecular Structure Analysis
The molecular structure of N-[4-(1,3-Benzoxazol-2-yl)phenyl]-2-chloropropanamide is complex, with a benzoxazole ring fused to a phenyl group. The compound has a molecular weight of 315.325 Da .Physical And Chemical Properties Analysis
The compound has a density of 1.3±0.1 g/cm3, a boiling point of 414.5±25.0 °C at 760 mmHg, and a flash point of 204.5±23.2 °C . It has 5 H bond acceptors, 1 H bond donor, and 3 freely rotating bonds .Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
Antitumor and Antimicrobial Applications : Compounds bearing the N-(benzoxazol-2-yl) moiety, including structures similar to N-[4-(1,3-Benzoxazol-2-yl)phenyl]-2-chloropropanamide, have been synthesized and evaluated for their antitumor and antimicrobial activities. One notable compound showed significant activity and selectivity towards non-small cell lung cancer and melanoma cell lines, highlighting the potential of these compounds in cancer therapy (Sławiński & Brzozowski, 2006). Additionally, various derivatives have demonstrated antimicrobial activities against bacteria and fungi, indicating their utility in addressing microbial infections (Temiz‐Arpacı et al., 2005).
Antinociceptive Activity : Derivatives of benzoxazolone, closely related to the compound of interest, have been investigated for their antinociceptive (pain-relieving) activities, offering insights into potential applications in pain management (Önkol et al., 2004).
Material Science and Sensor Applications
- Light Harvesting and Electrochemical Sensing : Certain benzoxazole compounds have been studied for their light harvesting efficiencies and potential applications in dye-sensitized solar cells (DSSCs), demonstrating the versatility of these molecules in energy conversion and storage applications (Mary et al., 2019). Moreover, benzoxazole derivatives modified with silver nanoparticles have been explored for the electrochemical detection of mercuric ions, indicating their utility in environmental monitoring and pollutant detection (Manzoor et al., 2022).
Direcciones Futuras
The future directions for research on N-[4-(1,3-Benzoxazol-2-yl)phenyl]-2-chloropropanamide could involve further exploration of its synthesis methods, chemical reactions, mechanism of action, and potential applications in various fields. Given the diverse chemotherapeutic activity of benzoxazole derivatives , this compound could potentially be explored for its therapeutic potential.
Propiedades
IUPAC Name |
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-chloropropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2/c1-10(17)15(20)18-12-8-6-11(7-9-12)16-19-13-4-2-3-5-14(13)21-16/h2-10H,1H3,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSTDEYKJLXXEKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)C2=NC3=CC=CC=C3O2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(1,3-Benzoxazol-2-yl)phenyl]-2-chloropropanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Pyrrolo[1,2-a]quinazoline-1,5-dione](/img/structure/B1402819.png)
![3-[(3,5-Dimethoxybenzyl)oxy]azetidine trifluoroacetate](/img/structure/B1402820.png)
![Tert-butyl 4-{[8-(ethoxycarbonyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}piperidine-1-carboxylate](/img/structure/B1402821.png)
![4-(4-Amino-phenyl)-7-(2-dimethylamino-ethoxy)-benzo[d]isoxazol-3-ylamine](/img/structure/B1402823.png)

![[1-(Pyrrolidin-1-ylmethyl)cyclopropyl]amine dihydrochloride](/img/structure/B1402826.png)

![Methyl 2-[(2-chloropropanoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B1402828.png)
![2-Bromo-N-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]butanamide](/img/structure/B1402830.png)


![2-Bromo-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B1402837.png)
![(2-{[3-(3,4-Dihydroquinolin-1(2H)-yl)-3-oxopropyl]thio}phenyl)amine](/img/structure/B1402839.png)
![Ethyl 4-{[chloro(phenyl)acetyl]amino}benzoate](/img/structure/B1402841.png)